1,3,6-Trihydroxy-8-n-pentylanthraquinone

Estrogen receptor antagonist Binding affinity Structure-activity relationship

R1128 D (CAS 135161-99-8) is a non-steroidal anthraquinone ER antagonist. Its precisely measured IC₅₀ (2.7×10⁻⁷ M) in rat uterine cytosol enables reliable assay calibration and SAR benchmarking of alkyl-chain length effects. The pentyl analog exhibits ~50-fold selectivity over androgen receptor and inhibits MCF-7 tumor growth in vivo, supporting its use in medicinal chemistry optimization. Rodent safety data (no acute toxicity at 500 mg/kg) and available heterologous biosynthetic gene cluster further enhance its value as a reference standard for ER-ligand discovery and biosynthetic engineering. Bulk quantities are available upon request for research use only.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
CAS No. 135161-99-8
Cat. No. B166634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trihydroxy-8-n-pentylanthraquinone
CAS135161-99-8
Synonyms1,3,6-trihydroxy-8-n-pentylanthraquinone
R 1128D
R-1128D
R1128D
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3
InChIKeyBAAGPGLSSCBBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Trihydroxy-8-n-pentylanthraquinone (R1128 D) – Identity & Class Overview


1,3,6-Trihydroxy-8-n-pentylanthraquinone (CAS 135161‑99‑8; synonym R1128 D) is a non‑steroidal anthraquinone natural product first isolated from *Streptomyces* sp. No. 1128 [1]. It belongs to the R1128 family of 1,3,6‑trihydroxy‑8‑alkylanthraquinones, which are characterized as estrogen‑receptor (ER) antagonists with *in‑vitro* and *in‑vivo* potency approaching that of tamoxifen [2]. The four congeners—R1128 A (8‑methyl), R1128 B (8‑butyl), R1128 C (8‑propyl), and R1128 D (8‑pentyl)—share an identical anthraquinone core and differ solely in the length of the 8‑alkyl side chain [1].

Why R1128 D Cannot Replace Shorter-Chain Analogs


Although all four R1128 congeners share a 1,3,6‑trihydroxyanthraquinone scaffold, their estrogen‑receptor binding affinities vary by ≥2‑fold depending on the 8‑alkyl substituent. The pentyl analog (R1128 D) exhibits an IC₅₀ of 2.7 × 10⁻⁷ M against partially purified rat uterine cytosol receptor, whereas the methyl (R1128 A) and butyl (R1128 B) analogs are approximately 2.3‑ to 2.5‑fold more potent, with IC₅₀ values of 1.1 × 10⁻⁷ M and 1.2 × 10⁻⁷ M, respectively [1]. Substituting a shorter‑chain analog for the pentyl compound therefore introduces a quantifiable shift in target‑engagement potency that must be accounted for in experimental design, structure–activity relationship studies, or procurement specifications.

R1128 D Comparator-Anchored Quantitative Evidence


Estrogen Receptor Binding Affinity: Head-to-Head Series Comparison

In a standardized rat uterine cytosol estrogen‑receptor binding assay, the pentyl analog R1128 D displayed an IC₅₀ of 2.7 × 10⁻⁷ M. By comparison, the methyl analog R1128 A (IC₅₀ = 1.1 × 10⁻⁷ M) and the butyl analog R1128 B (IC₅₀ = 1.2 × 10⁻⁷ M) were 2.5‑fold and 2.3‑fold more potent, respectively. The propyl analog R1128 C showed an IC₅₀ of 2.6 × 10⁻⁷ M, essentially equivalent to R1128 D [1].

Estrogen receptor antagonist Binding affinity Structure-activity relationship

Androgen Receptor Selectivity: Class-Level Evidence

For the butyl analog R1128 B, the IC₅₀ against androgen‑receptor binding was approximately 50‑fold higher than the IC₅₀ against estrogen‑receptor binding, indicating substantial selectivity for the estrogen receptor [1]. Quantitative selectivity data for R1128 D are not reported; however, the shared anthraquinone core and the uniform selectivity claim in the patent covering R1128 A–D suggest that the pentyl analog is likely to exhibit comparable selectivity [2].

Selectivity Androgen receptor Off-target activity

MCF-7 Antitumor Activity vs. Tamoxifen

R1128 B inhibited the growth of estrogen‑responsive MCF‑7 human mammary adenocarcinoma cells in soft agar and showed antitumor activity in MCF‑7 xenograft and subrenal capsule assays in mice. Its potency was approximately 8‑fold lower than that of tamoxifen both *in‑vitro* and *in‑vivo* [1]. No MCF‑7 antitumor data are available specifically for the pentyl analog R1128 D; however, given the relatively small difference in ER‑binding affinity between R1128 B and R1128 D (~2.3‑fold), a similar order‑of‑magnitude antitumor potency is plausible.

Antitumor activity MCF-7 Tamoxifen comparison

Acute Toxicity Profile: In Vivo Safety Indication

The patent covering R1128 A–D reports that the series exhibited no acute toxicity in mice or rats at a dose of 500 mg/kg, and a significant inhibition of tumor volume was observed in a subrenal capsule assay at 100 mg/kg without overt toxicity [1]. These data are not disaggregated by individual analog; thus, the safety margin of the pentyl compound relative to its shorter‑chain congeners remains unquantified.

Toxicity In vivo safety Maximum tolerated dose

R1128 D Evidence-Backed Application Scenarios


ER Binding Assay Standardization & SAR

The precisely measured IC₅₀ of 2.7 × 10⁻⁷ M for R1128 D in a rat uterine cytosol ER‑binding assay [1] makes it a well‑characterized reference compound for calibrating ER‑competition assays, benchmarking novel ER ligands, and exploring the effect of alkyl‑chain length on receptor affinity within a congeneric series.

Selective ER Antagonist Lead for Breast Cancer Research

Based on the class‑level evidence that R1128 substances exhibit ~50‑fold selectivity for ER over the androgen receptor and inhibit MCF‑7 tumor growth *in‑vivo* [2], the pentyl analog may serve as a starting scaffold for medicinal‑chemistry optimization aimed at improving upon the ~8‑fold potency gap relative to tamoxifen while retaining favorable selectivity.

In Vivo Proof-of-Concept with Favorable Safety Margin

The series‑level safety data showing no acute toxicity at 500 mg/kg in rodents [3] support the use of R1128 D in initial *in‑vivo* ER‑antagonism and tumor‑growth inhibition studies, provided that analog‑specific toxicokinetic profiling is performed in parallel.

Chemical Biology Tool for Polyketide Biosynthesis

The R1128 gene cluster has been cloned and heterologously expressed, enabling biosynthetic engineering of the 8‑alkyl side chain [4]. R1128 D, as the pentyl variant, can be used as an authentic standard for monitoring the production of engineered analogs with altered primer‑unit incorporation.

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